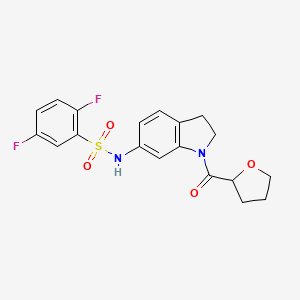

3-hydroxy-N-(2-hydroxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-hydroxy-N-(2-hydroxypropyl)benzamide” is a chemical compound with the CAS Number: 1157066-10-8 . It has a molecular weight of 195.22 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO3 . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

One significant area of research involves the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their evaluation for antibacterial activity. For instance, Mobinikhaledi et al. (2006) synthesized derivatives under weak basic conditions and tested their microbiological activity against various bacteria. Certain derivatives showed active antibacterial properties, highlighting their potential as therapeutic agents against specific bacterial infections (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Role in Enzyme Inhibition

Another critical application is in the inhibition of specific enzymes. Purnell and Whish (1980) discovered that benzamides substituted in the 3-position were potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This discovery opens pathways for the development of therapeutic agents targeting diseases related to DNA repair mechanisms (Purnell & Whish, 1980).

Antioxidant Properties and Tissue Repair

In the context of tissue damage and repair, 3-amino benzamide, a poly(adenosine diphosphate-ribose) polymerase inhibitor, has been studied for its efficacy in preventing esophageal damage and stricture-formation development after caustic injuries. Guven et al. (2008) demonstrated its effectiveness in reducing tissue damage and enhancing antioxidant enzyme activity in an experimental model, suggesting its potential for therapeutic applications in tissue repair processes (Guven, Demirbağ, Uysal, Topal, Erdoğan, Korkmaz, & Ozturk, 2008).

Photocatalytic Activity

The photocatalytic activity of certain benzamide derivatives, when combined with materials like Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2, has been explored for potential applications in water decontamination technology. This research indicates the ability of these compounds to induce oxidation processes under visible light, showcasing their utility in environmental remediation efforts (Bessekhouad, Robert, & Weber, 2005).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “3-hydroxy-N-(2-hydroxypropyl)benzamide” are not mentioned in the available resources, benzamides, in general, are of considerable importance due to their wide usage in various industries . They are used as intermediate products in the synthesis of therapeutic agents and are also used in the pharmaceutical, paper, and plastic industries . Therefore, research into new synthetic methods for this type of compounds can be of considerable importance .

Eigenschaften

IUPAC Name |

3-hydroxy-N-(2-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-3-2-4-9(13)5-8/h2-5,7,12-13H,6H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTESVMSPZJQAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4'-(3,4-dimethylphenyl)-10'-ethoxy-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraen-1-yl]ethan-1-one](/img/structure/B2665508.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)

![6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2665511.png)

![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2665515.png)

![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2665519.png)

![2-Chloro-6-nitrobenzo[d]oxazole](/img/structure/B2665520.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

![2-(adamantane-1-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2665527.png)